3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is , and it has a molecular weight of 241.28 g/mol. This compound is characterized by its azabicyclic structure, which contributes to its unique chemical properties and potential biological activities. The compound is often utilized in research due to its versatile applications in synthetic organic chemistry and pharmaceutical development.
The compound is cataloged under the CAS number 1309352-51-9 and can be found in various chemical databases such as PubChem and BenchChem, which provide comprehensive data on its properties and potential applications . It belongs to the class of azabicyclic compounds, specifically featuring a bicyclo[4.1.0] framework that includes nitrogen within the ring structure, enhancing its reactivity and interaction with biological systems.
The synthesis of 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can be achieved through several methods, including:
The molecular structure of 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid features:
The InChI representation for this compound is:
This structural data underlines its complex architecture, which is essential for its chemical behavior .
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid participates in various chemical reactions:
The mechanism of action for 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid primarily revolves around its interactions with biological targets:
The physical properties of 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid include:
Chemical properties include:
Relevant analytical data can include melting point, boiling point, and spectral data (NMR, IR), which are critical for characterizing the compound .
The applications of 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid span several fields:
The bicyclo[4.1.0]heptane scaffold—a fused cyclopropane-cyclohexane system—is pivotal for accessing strained, three-dimensional architectures in medicinal chemistry. Modern synthetic routes leverage transition-metal-catalyzed cyclizations to construct this core efficiently. A landmark approach employs gold(I)-catalyzed cycloisomerization of 1,6-enynes using chiral cationic catalysts like (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂/AgOTf. This system achieves cyclization under mild toluene conditions, yielding functionalized bicyclo[4.1.0]heptene derivatives in 90–98% enantiomeric excess [2]. The mechanism involves exo-selective cyclopropanation via metallacycle intermediates, where the chiral ligand dictates stereoselectivity.
Alternative strategies utilize dirhodium(II) carbenoid chemistry. For example, cyclopropanation of N-Boc-1,2,5,6-tetrahydropyridine with ethyl diazoacetate under Rh₂(S-PTPA)₄ catalysis forms the bicyclic core in >95% yield and >20:1 dr. This method’s scalability is enhanced by low catalyst loadings (0.005 mol%) and tolerance for diverse substituents . Comparative studies show dirhodium catalysis outperforms classical Simmons–Smith reactions in both yield and diastereocontrol (Table 1).
Table 1: Cyclization Methods for Bicyclo[4.1.0]heptane Synthesis
Method | Catalyst | Yield (%) | Diastereoselectivity | Scalability |
---|---|---|---|---|
Au(I) cycloisomerization | Chiral (R)-BIPHEP-Au/AgOTf | 85–92 | 90–98% ee | Moderate |
Dirhodium(II) catalysis | Rh₂(S-PTPA)₄ | >95 | >20:1 dr | High |
Simmons–Smith | Zn-Cu couple | 60–75 | Moderate | Limited |
The Boc group serves dual roles: it shields the amine during cyclopropanation and enables chiral induction. Protection typically employs di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis, achieving near-quantitative yields on gram-scale [3] [5]. Critical to success is the Boc group’s steric bulk, which minimizes side reactions during ring-straining cyclizations.
Deprotection strategies have evolved toward green chemistry principles. Traditional trifluoroacetic acid (TFA) methods (25°C, DCM, 85–90% yield) risk racemization of the acid moiety. Recent advances use continuous-flow thermal deprotection: heating Boc-protected amines in methanol/acetone at 230°C for 30 minutes achieves 70–77% yield without acids, preserving stereointegrity . This selectivity is invaluable for bicyclic systems where acid-sensitive functional groups exist.
Table 2: Boc Deprotection Efficiency in Azabicycloheptanes
Condition | Temperature | Solvent | Yield (%) | Stereoretention |
---|---|---|---|---|
TFA (standard) | 25°C | DCM | 85–90 | Moderate |
Thermal (flow) | 230°C | MeOH/acetone | 70–77 | High |
Mg(ClO₄)₂ catalysis | 80°C | MeCN | 92 | High |
Positioning the carboxylic acid at C6 (bridgehead-adjacent carbon) demands precise regiocontrol. For 3-azabicyclo[4.1.0]heptane, two dominant strategies exist:
Steric and electronic factors critically influence reactivity. The bicyclic core’s rigidity shields the exo-face, promoting endo-protonation during deprotonation steps. Computational studies confirm C6’s enhanced nucleophilicity due to Walsh orbital overlap from the fused cyclopropane [4] .
Achieving enantiopure (>98% ee) targets requires chiral catalysts that distinguish between endo/exo transition states. Three systems dominate:
Absolute configurations are assigned via X-ray crystallography of benzyl ester derivatives. The (1R,6S) enantiomer predominates in pharmaceutical applications due to its optimal target binding [5] [6].
Table of Key Bicyclic Carboxylic Acid Derivatives
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1